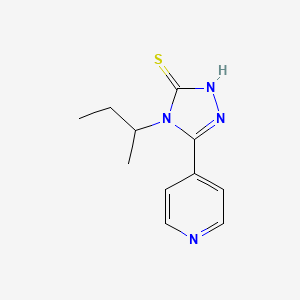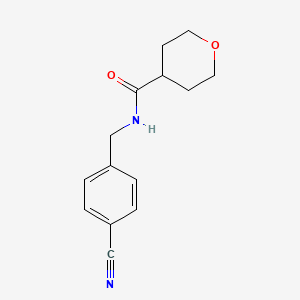![molecular formula C17H21NO2 B14889993 Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime: is a complex organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy group and a tricyclo[3311~3,7~]dec-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime typically involves the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 2-hydroxybenzaldehyde, is reacted with a tricyclo[3.3.1.1~3,7~]dec-1-yl derivative under specific conditions to form the desired benzaldehyde derivative.
Oxime Formation: The benzaldehyde derivative is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde: A simpler analog without the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
5-(1-Adamantyl)-2-hydroxybenzaldehyde: A related compound with an adamantyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
Uniqueness
- The presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group imparts unique steric and electronic properties to the compound, which can influence its reactivity and interactions with biological targets.
- The combination of the hydroxy and oxime groups provides additional sites for chemical modification and interaction, enhancing the compound’s versatility in various applications.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
4-(1-adamantyl)-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c19-16-2-1-15(6-14(16)10-18-20)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19-20H,3-5,7-9H2/b18-10+ |
InChI 键 |
JERQXFQEBFUXBV-VCHYOVAHSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)/C=N/O |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


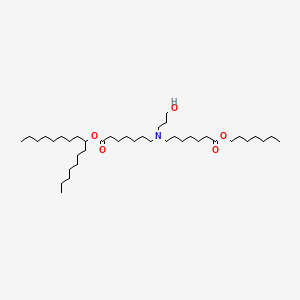
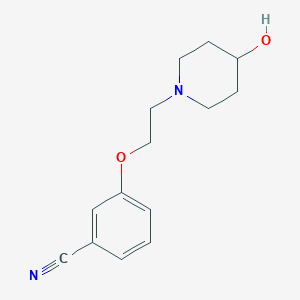
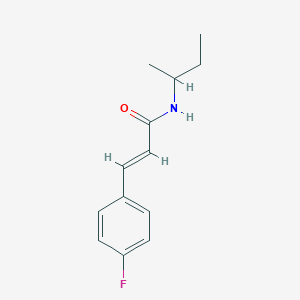
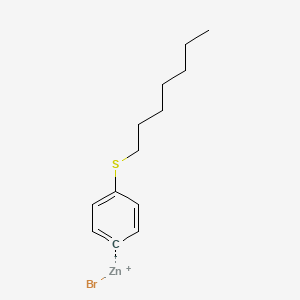
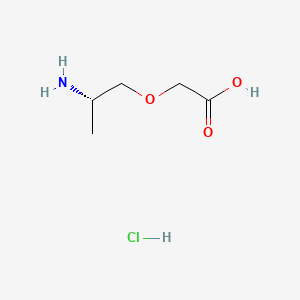

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
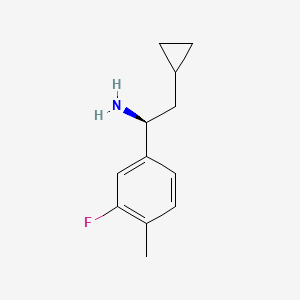
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)

